molecular formula C8H7BrN2O2 B6215031 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2731007-92-2

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B6215031
CAS RN: 2731007-92-2
M. Wt: 243.1
InChI Key:
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Description

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound that can be used for a variety of purposes, ranging from drug development to biochemistry.

Scientific Research Applications

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential applications in various scientific research fields, such as drug development, biochemistry, and materials science. In drug development, this compound has been investigated for its potential to act as a novel inhibitor for the enzyme acetylcholinesterase. In biochemistry, this compound has been studied for its ability to regulate the activity of certain enzymes, such as proteases and kinases. In materials science, this compound has been studied for its potential to act as a catalyst for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is important for the regulation of acetylcholine levels in the body. Additionally, the compound has been shown to bind to certain enzymes, such as proteases and kinases, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one are not fully understood. However, the compound has been shown to bind to certain enzymes, such as acetylcholinesterase, proteases, and kinases, and modulate their activity. Additionally, the compound has been studied for its potential to act as a novel inhibitor of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments include its low cost and high availability. Additionally, the compound is relatively easy to synthesize, making it a useful tool for researchers. The main limitation of the compound is its potential toxicity, which should be taken into consideration when conducting experiments.

Future Directions

The potential applications of 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one are vast and still largely unexplored. Future research could focus on further elucidating the mechanism of action of the compound, as well as exploring its potential applications in drug development, biochemistry, and materials science. Additionally, further research could be conducted to explore the compound’s potential toxicity and develop strategies to mitigate its potential adverse effects. Finally, research could be conducted to explore the potential of the compound to act as a catalyst in the synthesis of polymers.

Synthesis Methods

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be synthesized through the reaction of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one and bromine in aqueous acetic acid. The reaction proceeds through a nucleophilic substitution of the bromine with the amine group of the 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, resulting in the formation of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the bromination of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one followed by the introduction of an amino group at the 5-position of the benzoxazolone ring.", "Starting Materials": [ "3-methyl-2,3-dihydro-1,3-benzoxazol-2-one", "Bromine", "Sodium hydroxide", "Ammonium chloride", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Copper powder" ], "Reaction": [ "Step 1: Bromination of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one using bromine and sodium hydroxide to yield 5-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one", "Step 2: Conversion of 5-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one to 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the following steps:", "Step 2.1: Dissolve 5-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one in hydrochloric acid", "Step 2.2: Add sodium nitrite to the solution to form a diazonium salt", "Step 2.3: Add a solution of ammonium chloride and sodium acetate to the diazonium salt solution to form a copper complex", "Step 2.4: Add copper powder to the copper complex solution to reduce the diazonium salt and form 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one", "Step 3: Purification of the product can be done by recrystallization using a suitable solvent." ] }

CAS RN

2731007-92-2

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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